molecular formula C9H6BrN3O4 B454984 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde CAS No. 512809-99-3

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Cat. No.: B454984
CAS No.: 512809-99-3
M. Wt: 300.07g/mol
InChI Key: BVNLECJBXUWKMF-UHFFFAOYSA-N
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Description

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a versatile and valuable bifunctional building block designed for the synthesis of complex heterocyclic scaffolds in medicinal chemistry. Its primary research value lies in its two distinct reactive sites: an aldehyde group on the furan ring and a bromo-nitro substituted pyrazole. The electron-deficient pyrazole moiety, bearing both a bromine and a nitro group, is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of amines and other nucleophiles to create diverse pyrazole libraries source . Concurrently, the aldehyde group serves as a key handle for further diversification through condensation reactions, such as reductive amination to introduce amine-containing fragments, or as a starting point for the construction of larger fused ring systems. This molecular architecture is particularly useful in the exploration of protein kinase inhibitors, as both the pyrazole and furan cores are privileged structures in this field source . The compound enables researchers to efficiently generate targeted small molecules for high-throughput screening and structure-activity relationship (SAR) studies, accelerating lead optimization in drug discovery programs.

Properties

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNLECJBXUWKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161575
Record name 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-99-3
Record name 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Bromination of Pyrazole Derivatives

The synthesis of 4-bromo-3-nitro-1H-pyrazole begins with the nitration of 1H-pyrazole. Nitration typically occurs at the 3-position due to the electron-donating nature of the pyrazole ring’s nitrogen atoms. Subsequent bromination at the 4-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

Example Protocol :

  • Nitration :

    • 1H-pyrazole (1.0 equiv) is treated with fuming HNO₃ (2.0 equiv) in concentrated H₂SO₄ at 0°C for 2 h.

    • Yield: ~70% of 3-nitro-1H-pyrazole.

  • Bromination :

    • 3-nitro-1H-pyrazole (1.0 equiv) is reacted with NBS (1.2 equiv) in CCl₄ under UV light for 6 h.

    • Yield: ~65% of 4-bromo-3-nitro-1H-pyrazole.

Characterization Data :

  • LC-MS (m/z) : [M+H]⁺ = 206.9 (C₃H₂BrN₃O₂).

  • ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, pyrazole-H), 14.2 (s, 1H, NH).

Methylene Bridge Formation

Alkylation of Furan-2-carbaldehyde

The methylene linkage is introduced via nucleophilic substitution between 4-bromo-3-nitro-1H-pyrazole and a chloromethyl-furan-2-carbaldehyde intermediate. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole’s NH, enabling attack on the chloromethyl group.

Example Protocol :

  • Synthesis of Chloromethyl-furan-2-carbaldehyde :

    • Furan-2-carbaldehyde (1.0 equiv) is reacted with paraformaldehyde (1.5 equiv) and HCl gas in dioxane at 60°C for 4 h.

    • Yield: ~55% of 5-(chloromethyl)furan-2-carbaldehyde.

  • Coupling Reaction :

    • 4-Bromo-3-nitro-1H-pyrazole (1.2 equiv) and NaH (2.0 equiv) are stirred in anhydrous DMF at 0°C for 30 min.

    • 5-(Chloromethyl)furan-2-carbaldehyde (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 h.

    • Yield: ~60% of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

Optimization Notes :

  • Solvent Choice : DMF enhances solubility but may require careful removal via vacuum distillation.

  • Temperature Control : Exothermic deprotonation necessitates slow addition of NaH.

Protective Group Strategies for Aldehyde Stability

The aldehyde group is prone to oxidation or side reactions during synthesis. Protective approaches include:

Acetal Protection

  • Furan-2-carbaldehyde is converted to its dimethyl acetal using trimethyl orthoformate and p-toluenesulfonic acid (PTSA).

  • After methylene bridge formation, the acetal is hydrolyzed with aqueous HCl to regenerate the aldehyde.

Example Protocol :

  • Acetal Formation :

    • Furan-2-carbaldehyde (1.0 equiv), trimethyl orthoformate (2.0 equiv), and PTSA (0.1 equiv) in MeOH are refluxed for 3 h.

    • Yield: ~90% of 5-(dimethoxymethyl)furan-2-carbaldehyde.

  • Deprotection :

    • The acetal-protected intermediate is treated with 2 M HCl in THF/H₂O (1:1) at 50°C for 2 h.

    • Yield: ~85% of regenerated aldehyde.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, furan-H), 6.65 (d, J = 3.2 Hz, 1H, furan-H), 5.32 (s, 2H, CH₂), 8.21 (s, 1H, pyrazole-H).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 182.4 (CHO), 152.1 (pyrazole-C), 148.9 (furan-C), 116.7 (furan-CH), 56.8 (CH₂).

  • HRMS (ESI) :
    Calculated for C₉H₆BrN₃O₄ [M+H]⁺: 330.96; Found: 330.95.

Purity Assessment

  • HPLC : >98% purity (C18 column, 5.5-min method, 214 nm).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-bromo-3-nitro-1H-pyrazole could be coupled to a bromomethyl-furan-2-carbaldehyde using Pd(dppf)Cl₂. However, this method is less efficient due to the instability of the boronic ester under basic conditions.

Industrial Scalability and Challenges

  • Cost Efficiency : Bromination and nitration steps require hazardous reagents (e.g., NBS, HNO₃), necessitating robust safety protocols.

  • Purification : Column chromatography is effective but time-consuming; recrystallization in hexane/ethyl acetate offers a scalable alternative.

  • Yield Optimization : Current yields for key steps (50–65%) could be improved via microwave-assisted synthesis or flow chemistry .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, exhibit significant antimicrobial activity. In vitro studies have demonstrated that certain pyrazole derivatives possess potent inhibitory effects against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 µg/mL, indicating their effectiveness as antimicrobial agents .

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research has shown that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer). For instance, one study reported that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 3.79 µM against MCF7 cells . This suggests that compounds like this compound could be promising candidates for further development in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various pyrazole derivatives, including the compound . The results highlighted its effectiveness against common bacterial strains, establishing its potential use in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of pyrazole derivatives, where the compound was tested against several cancer cell lines. It demonstrated significant cytotoxicity with IC50 values indicating strong potential for development into a therapeutic agent .

Summary Table of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Staphylococcus epidermidis
AnticancerInhibitory effects on MCF7 and other cancer cell lines
Synthesis MethodVilsmeier–Haack reaction for aldehyde introduction

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and aldehyde groups may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Furan-2-carbaldehyde Derivatives
  • 5-[(4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CAS: 1006320-27-9) :
    This compound shares the furan-carbaldehyde and brominated pyrazole backbone but includes two difluoromethyl groups at pyrazole positions 3 and 3. The additional fluorine substituents enhance lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications than the target compound. Its molecular weight (428.14 g/mol) is higher due to fluorine atoms, and it is explicitly used in medicinal chemistry pipelines .

  • 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde :
    Lacking the bromo substituent, this derivative retains the nitro group but exhibits reduced steric hindrance. The absence of bromine simplifies synthetic routes but may limit opportunities for further derivatization (e.g., cross-coupling reactions). Thermodynamic data for such analogs are scarce, but nitro groups generally increase molecular polarity and sublimation enthalpies .

  • 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CAS: 1006471-98-2): Substituting bromo and nitro groups with a methyl group reduces electron-withdrawing effects, altering reactivity. The methyl group enhances solubility in nonpolar solvents, as seen in analogs like 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 438218-40-7) .
Phenyl-Substituted Furan-2-carbaldehyde Derivatives
  • 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS: 20005-42-9) :
    Replacing the pyrazole with a 4-bromophenyl group shifts the electronic profile. The phenyl ring’s planar structure facilitates π-π stacking in crystal lattices, as observed in related compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (). Thermodynamic studies show that bromophenyl derivatives have lower sublimation enthalpies (~90–100 kJ/mol) compared to nitro-substituted pyrazoles due to reduced dipole interactions .

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde :
    The nitro group on the phenyl ring increases molecular polarity, leading to higher standard enthalpies of sublimation (ΔsubH° = 112.3 ± 1.5 kJ/mol) and combustion (ΔcH° = -4932 ± 12 kJ/mol). These values exceed those of bromophenyl analogs, reflecting stronger intermolecular forces .

Halogenated Heterocyclic Carbaldehydes
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (CAS: 34035-03-5) :
    Chlorine’s smaller atomic radius compared to bromine reduces steric effects but maintains similar electronic properties. Chlorinated derivatives often exhibit lower melting points and higher vapor pressures, as seen in thermodynamic studies using the Knudsen effusion method .

Key Comparative Data

Table 1: Thermodynamic and Structural Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) ΔsubH° (kJ/mol) ΔcH° (kJ/mol) Key Applications
Target Compound ~315.09* Not reported Not reported Pharmaceutical intermediates
5-(4-Nitrophenyl)furan-2-carbaldehyde 217.16 112.3 ± 1.5 -4932 ± 12 Materials science
5-(4-Bromophenyl)furan-2-carbaldehyde 261.06 ~95–100 -4785 ± 15† Organic synthesis
5-[(4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde 428.14 Not reported Not reported Medicinal chemistry

*Calculated based on formula C₉H₆BrN₃O₃. †Estimated from analogous compounds.

Biological Activity

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring and a pyrazole moiety, which are known for their diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H6BrN3O4C_9H_6BrN_3O_4, with a molecular weight of 330.09 g/mol. The structure consists of a furan ring substituted with an aldehyde group and a pyrazole ring that is further substituted with bromine and nitro groups.

PropertyValue
Molecular FormulaC9H6BrN3O4
Molecular Weight330.09 g/mol
CAS Number512810-18-3

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, bromination, nitration, and subsequent coupling with furan derivatives. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Bromination and Nitration : Using bromine and nitric acid to introduce bromine and nitro groups onto the pyrazole.
  • Coupling Reaction : Nucleophilic substitution involving the furan derivative to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, pyrazole derivatives have shown significant activity against various pathogens, including bacteria and fungi. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Pyrazole compounds are also recognized for their antitumor potential. They have been shown to inhibit key targets involved in cancer progression, such as BRAF(V600E) and EGFR . The presence of bromine and nitro substituents in the structure enhances their binding affinity to these targets, leading to increased cytotoxicity in cancer cell lines.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, pyrazole derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It can modulate receptor activities by binding to sites that regulate cell signaling pathways.
  • Cell Membrane Disruption : Some studies suggest that pyrazole derivatives may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

Several case studies have investigated the biological activities of compounds structurally related to this compound:

  • Antifungal Activity : A study on novel pyrazole carboxamide derivatives revealed significant antifungal activity against phytopathogenic fungi .
  • Synergistic Effects with Chemotherapy : Research indicated that certain pyrazoles could enhance the efficacy of doxorubicin in breast cancer cell lines, suggesting potential for combination therapies .
  • Toxicity Studies : Evaluations of cytotoxic effects in various cancer cell lines have shown promising results, warranting further investigation into their safety profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core followed by coupling with the furan-carbaldehyde moiety. Key steps include:

  • Nitro and bromo substitution on the pyrazole ring under controlled nitration and bromination conditions (e.g., HNO₃/H₂SO₄ for nitration, NBS for bromination) .
  • Methylation at the pyrazole N1-position using alkylating agents like methyl iodide in basic media .
  • Coupling reactions (e.g., nucleophilic substitution or Click chemistry) to attach the furan-carbaldehyde group. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact yields .
  • Optimization : Monitor reaction progress via TLC and use purification techniques like column chromatography. Microwave-assisted synthesis can enhance efficiency for similar pyrazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify proton environments (e.g., furan ring protons at δ 6.3–7.5 ppm, aldehyde proton at δ ~9.8 ppm) and confirm nitro/bromo substituents via absence of aromatic protons on the pyrazole ring .
  • FT-IR : Detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve stereoelectronic effects and intermolecular interactions, as demonstrated for structurally analogous pyrazole-carbaldehydes .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., pyrazole ring proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and verify coupling pathways. For example, NOE correlations can distinguish between furan and pyrazole ring protons .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde ).

Q. What computational methods are suitable for predicting the reactivity and biological activity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular docking : Screen against target proteins (e.g., kinases or oxidases) using AutoDock Vina. The furan-carbaldehyde group may act as a hydrogen bond acceptor, while the nitro group enhances electrophilicity .
  • MD simulations : Assess stability in biological membranes, leveraging the compound’s logP (predicted ~2.5) to optimize bioavailability .

Q. How do structural modifications (e.g., replacing bromo with chloro or altering the nitro position) impact biological activity?

  • Methodological Answer : Use SAR studies with analogs (see table below) to guide design:

Analog StructureKey ModificationObserved ActivityReference
5-Bromo-1-(4-fluorophenyl)-pyrazoleBromo → Fluoro substitutionEnhanced antimicrobial
3-Nitro → 5-Nitro pyrazoleNitro positional isomerismReduced cytotoxicity
Furan → Thiophene substitutionHeterocycle replacementImproved metabolic stability
  • Experimental workflow : Synthesize analogs via parallel reactions, screen in vitro (e.g., MIC assays for antimicrobial activity), and correlate results with computed electronic parameters .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole-carbaldehydes?

  • Methodological Answer : Variability often stems from:

  • Purity of starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF) .
  • By-product formation : Characterize side products via LC-MS and adjust stoichiometry (e.g., reduce excess alkylating agents to minimize N-alkylation by-products) .
  • Reproducibility : Document all conditions (e.g., ramp rates in microwave synthesis) and validate with independent replicates .

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